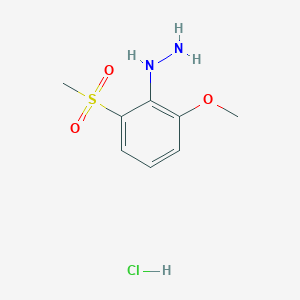
2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have shown promising application in biological and clinical studies . Tetrahydroisoquinolines (THIQ) are another important class of compounds that have shown diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of benzimidazoles is typically achieved by the condensation of o-phenylenediamine with formic acid . For tetrahydroisoquinolines, various synthetic strategies have been used, but specific synthesis methods for “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” are not available in the literature I have access to.Molecular Structure Analysis
Benzimidazoles contain a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Tetrahydroisoquinolines, on the other hand, are bicyclic compounds with a nitrogen atom in one of the rings .Chemical Reactions Analysis
Benzimidazoles are known to be bases and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . Specific chemical reactions involving “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” are not available in the literature I have access to.Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Specific physical and chemical properties for “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” are not available in the literature I have access to.Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Research has explored the synthesis of isoquinoline derivatives, including compounds structurally related to "2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one", for their potential antitumor activities. For instance, studies on 3-arylisoquinolin-1(2H)-ones, which are considered bioisosteres of clinically evaluated compounds for cancer treatment, have led to the synthesis of variants showing potent in vitro antitumor activity against human tumor cell lines (Cheon et al., 1999).
Stereochemical Analysis
Stereochemical properties of related tetrahydroisoquinoline derivatives have been thoroughly investigated. Studies have confirmed the absolute configurations of optically active diaryl tetrahydroisoquinoline derivatives, which are significant for understanding their catalytic and biological activities (Naicker et al., 2011).
Anticancer Agents Synthesis
Further research has focused on synthesizing substituted 1,2,3,4-tetrahydroisoquinolines with modifications on the phenyl ring to evaluate their potential as anticancer agents. This approach has highlighted the tetrahydroisoquinoline moiety's significance in biologically active molecules, including its role in antitumor and antimicrobial activities (Redda et al., 2010).
Antimicrobial Activity
Novel synthesis methods have been developed for benzylidene oxazolone derivatives using tetrahydroisoquinoline, demonstrating significant antimicrobial activity. This work contributes to the search for new antimicrobial agents with effective profiles against various pathogens (Rao et al., 2020).
Safety and Hazards
Benzimidazole has some safety and hazard concerns. It has been labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Specific safety and hazard information for “2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one” is not available in the literature I have access to.
Direcciones Futuras
The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in medicinal chemistry . Benzimidazoles and tetrahydroisoquinolines, due to their broad range of chemical and biological properties, are considered important synthons in the development of new drugs . Future research may focus on synthesizing new derivatives and studying their biological activities.
Propiedades
IUPAC Name |
2-benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-18(20-11-6-3-7-12-20)27-23-14-8-13-22-21(23)15-16-25(24(22)26)17-19-9-4-2-5-10-19/h2-14,18H,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSFWKDIMRWHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

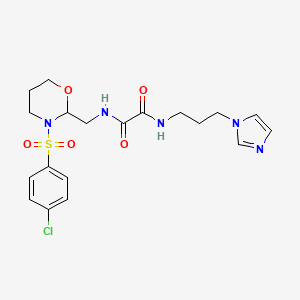
![1-(thiophen-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2997423.png)
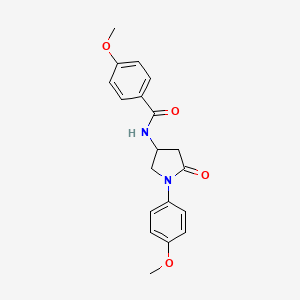
![3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997427.png)
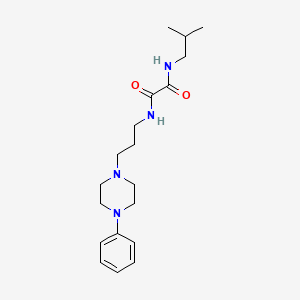
![6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2997432.png)

![(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2997436.png)
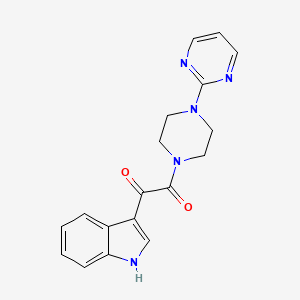
![N-[(E)-[amino-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]amino]-2-cyanoacetamide](/img/structure/B2997438.png)
![1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2997440.png)
![methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2997441.png)
![5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2997442.png)
